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Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug designed to selectively target

oxygen-deficient tumor microenvironments. Its mechanism of action, which involves the release

of the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM) under hypoxic

conditions, has made it an attractive candidate for combination therapies aimed at overcoming

resistance to conventional treatments.[1][2] This guide provides a head-to-head comparison of

key clinical and preclinical Evofosfamide combination therapies, presenting supporting

experimental data, detailed methodologies, and visual representations of experimental

workflows and signaling pathways.

Mechanism of Action: Evofosfamide
Evofosfamide is a 2-nitroimidazole prodrug that remains largely inactive in well-oxygenated

tissues. In the hypoxic cores of solid tumors, reductase enzymes reduce the nitroimidazole

group, leading to the release of the potent alkylating agent Br-IPM. Br-IPM then crosslinks

DNA, inducing cell cycle arrest and apoptosis.[1][3]
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Evofosfamide's hypoxia-activated mechanism of action.

Clinical Combination Therapies: A Comparative
Overview
Evofosfamide has been evaluated in several late-stage clinical trials in combination with

standard-of-care chemotherapies.

Evofosfamide in Combination with Doxorubicin for Soft
Tissue Sarcoma
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The TH CR-406/SARC021 Phase 3 trial investigated the addition of Evofosfamide to

doxorubicin as a first-line treatment for patients with locally advanced, unresectable, or

metastatic soft tissue sarcoma.

Experimental Protocol: TH CR-406/SARC021 Trial

Study Design: A randomized, open-label, international, multicenter Phase 3 trial.

Patient Population: Patients aged 15 years or older with advanced unresectable or

metastatic soft-tissue sarcoma of intermediate or high grade, with no prior curative therapy

available.

Treatment Arms:

Combination Arm: Evofosfamide (300 mg/m² intravenously on days 1 and 8) +

Doxorubicin (75 mg/m² on day 1) of a 21-day cycle for up to six cycles.

Control Arm: Doxorubicin alone (75 mg/m² on day 1) of a 21-day cycle for up to six cycles.

Primary Endpoint: Overall Survival (OS).
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Experimental workflow of the TH CR-406/SARC021 trial.

Quantitative Data Summary: TH CR-406/SARC021 Trial
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Endpoint
Doxorubicin +
Evofosfamide
(n=317)

Doxorubicin
Alone (n=323)

Hazard Ratio
(95% CI)

p-value

Median Overall

Survival
18.4 months 19.0 months 1.06 (0.88–1.29) 0.527

Median

Progression-Free

Survival

6.3 months 6.0 months 0.85 (0.70–1.03) 0.099

Objective

Response Rate
28% 18% - -

Select Grade ≥3

Adverse Events

Neutropenia 44% 29%

Febrile

Neutropenia
18% 11%

Anemia 21% 10%

Thrombocytopeni

a
20% 4%

Data sourced from Tap et al., The Lancet Oncology, 2017.

The addition of Evofosfamide to doxorubicin did not result in a statistically significant

improvement in overall survival.

Evofosfamide in Combination with Gemcitabine for
Pancreatic Cancer
The MAESTRO (Metastatic Adenocarcinoma of the Pancreas Treated with Evofosfamide and

Gemcitabine) trial was a Phase 3 study evaluating Evofosfamide in combination with

gemcitabine for previously untreated, locally advanced unresectable or metastatic pancreatic

adenocarcinoma.
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Experimental Protocol: MAESTRO Trial

Study Design: A randomized, double-blind, placebo-controlled, international, multicenter

Phase 3 trial.

Patient Population: Patients with previously untreated, locally advanced unresectable or

metastatic pancreatic ductal adenocarcinoma.

Treatment Arms:

Combination Arm: Evofosfamide (340 mg/m² intravenously) + Gemcitabine (1,000 mg/m²)

on days 1, 8, and 15 of a 28-day cycle.

Control Arm: Placebo + Gemcitabine (1,000 mg/m²) on days 1, 8, and 15 of a 28-day

cycle.

Primary Endpoint: Overall Survival (OS).

Advanced Pancreatic Cancer Patients (n=693)

Randomization (1:1)

Gemcitabine + Evofosfamide Gemcitabine + Placebo

Gemcitabine (1000 mg/m²)
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Experimental workflow of the MAESTRO trial.

Quantitative Data Summary: MAESTRO Trial

Endpoint
Gemcitabine +
Evofosfamide
(n=346)

Gemcitabine +
Placebo
(n=347)

Hazard Ratio
(95% CI)

p-value

Median Overall

Survival
8.7 months 7.6 months 0.84 (0.71–1.01) 0.059

Median

Progression-Free

Survival

5.5 months 3.7 months 0.77 (0.65–0.92) 0.004

Objective

Response Rate

(Confirmed)

15% 9% - 0.009

Select Grade ≥3

Adverse Events

Neutropenia 33% 21%

Thrombocytopeni

a
26% 10%

Anemia 18% 11%

Data sourced from Van Cutsem et al., Journal of Clinical Oncology, 2016.

The MAESTRO trial did not meet its primary endpoint of a statistically significant improvement

in overall survival, although there was a significant improvement in progression-free survival.

Evofosfamide in Combination with Ipilimumab for
Advanced Solid Malignancies

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 16 Tech Support

https://www.benchchem.com/product/b1684547?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A Phase 1 dose-escalation trial (NCT03098160) evaluated the safety and preliminary efficacy

of Evofosfamide in combination with the immune checkpoint inhibitor ipilimumab in patients

with advanced solid tumors, including castration-resistant prostate cancer, pancreatic cancer,

and immunotherapy-resistant melanoma.[4] The rationale for this combination is that by

reducing tumor hypoxia, Evofosfamide may overcome the immunosuppressive tumor

microenvironment and enhance the activity of ipilimumab.

Experimental Protocol: NCT03098160 Trial

Study Design: A Phase 1, 3+3 dose-escalation, open-label, single-center trial.

Patient Population: Adult patients with metastatic or locally advanced castration-resistant

prostate cancer, pancreatic cancer, melanoma refractory to immune checkpoint blockade, or

HPV-negative head and neck squamous cell carcinoma.

Treatment Regimen:

Evofosfamide was administered intravenously on days 1 and 8 of the first two 21-day

cycles at escalating doses (400, 480, 560, and 640 mg/m²).

Ipilimumab was administered at a fixed dose of 3 mg/kg intravenously on day 8 of each of

the four 21-day cycles.

Primary Endpoints: Safety and tolerability, and determination of the recommended Phase 2

dose.
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Experimental workflow of the NCT03098160 Phase 1 trial.

Quantitative Data Summary: NCT03098160 Trial
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Endpoint Overall (n=18 evaluable for response)

Objective Response Rate 16.7% (3 Partial Responses)

Stable Disease 66.7% (12 patients)

Disease Control Rate 83.3%

Select Grade ≥3 Adverse Events (n=21)

Alanine Aminotransferase Increased 33.3%

Aspartate Aminotransferase Increased 19.0%

Anemia 14.3%

Lymphopenia 14.3%

Thrombocytopenia 14.3%

Data sourced from Hong et al., Clinical Cancer Research, 2021.

The combination of Evofosfamide and ipilimumab was found to be safe and showed evidence

of clinical activity in heavily pre-treated patients with advanced solid tumors.

Signaling Pathway: Evofosfamide and Ipilimumab

Evofosfamide-induced cell death in the hypoxic tumor core can lead to the release of tumor

antigens. These antigens are then presented by antigen-presenting cells (APCs) to T-cells.

Ipilimumab, a CTLA-4 inhibitor, blocks the inhibitory signal from APCs to T-cells, promoting T-

cell activation, proliferation, and subsequent tumor cell killing.
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Synergistic mechanism of Evofosfamide and Ipilimumab.
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Preclinical Combination Therapies: Emerging
Strategies
Preclinical studies have explored the potential of combining Evofosfamide with other targeted

agents.

Evofosfamide with mTOR Inhibitors
Preclinical studies in renal cell carcinoma (RCC) xenograft models have shown that the

combination of Evofosfamide with mTOR inhibitors (everolimus or temsirolimus) results in

enhanced antitumor efficacy. mTOR inhibitors can induce tumor hypoxia, thereby potentially

increasing the activation of Evofosfamide.

Experimental Protocol: Preclinical RCC Study

Models: 786-O and Caki-1 human RCC xenograft models in mice.

Treatment Groups: Vehicle control, Evofosfamide alone, mTOR inhibitor (everolimus or

temsirolimus) alone, and the combination.

Endpoints: Tumor growth inhibition (TGI) and tumor growth delay (TGD).

Quantitative Data Summary: Preclinical RCC Study (Caki-1 Xenograft)

Treatment Group Tumor Growth Inhibition (TGI)

Temsirolimus alone 57%

Evofosfamide alone (50 mg/kg) 75-81%

Temsirolimus + Evofosfamide (Concurrent) 90%

Temsirolimus + Evofosfamide (Delayed Start) 92%

Data sourced from Sun et al., American Journal of Cancer Research, 2015.

The combination of Evofosfamide and mTOR inhibitors demonstrated significantly greater

tumor growth inhibition compared to either agent alone.
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Signaling Pathway: mTOR Inhibition

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.

mTOR inhibitors block this pathway, leading to a reduction in protein synthesis and cell cycle

progression.
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Simplified mTOR signaling pathway in cancer.
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Evofosfamide with Pazopanib
Preclinical studies have also investigated the combination of Evofosfamide with the multi-

targeted tyrosine kinase inhibitor pazopanib, which primarily inhibits VEGFR. The anti-

angiogenic effect of pazopanib can induce tumor hypoxia, creating a favorable environment for

Evofosfamide activation. One study in a dedifferentiated liposarcoma xenograft model showed

that pazopanib significantly delayed tumor growth. Another study in neuroblastoma xenografts

demonstrated that sunitinib, another VEGFR inhibitor, enhanced the efficacy of Evofosfamide
by increasing hypoxic areas. While direct preclinical data on the combination of Evofosfamide
and pazopanib is limited, the mechanistic rationale is strong.

Experimental Protocol: Representative Preclinical Angiogenesis Inhibitor Study (Sunitinib)

Model: Neuroblastoma xenograft models in mice.

Treatment Groups: Control, Evofosfamide alone, Sunitinib alone, and the combination.

Endpoints: Tumor growth inhibition and assessment of tumor hypoxia.

Quantitative Data Summary: Preclinical Neuroblastoma Study (Sunitinib)

The combination of Evofosfamide and sunitinib was significantly superior to single agents in

both xenograft and metastatic models.

Immunofluorescence analysis revealed a higher number of apoptotic cells and larger hypoxic

areas in the combination treatment group compared to either single agent.

Further preclinical studies are warranted to fully elucidate the potential of the Evofosfamide
and pazopanib combination.

Conclusion
Evofosfamide has been extensively studied in combination with various anticancer agents.

While pivotal Phase 3 trials in combination with standard chemotherapy for soft tissue sarcoma

and pancreatic cancer did not meet their primary endpoints, the unique hypoxia-activated

mechanism of Evofosfamide continues to hold promise. The combination with the immune

checkpoint inhibitor ipilimumab has shown encouraging early clinical activity, and preclinical
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data suggest synergistic effects with targeted agents like mTOR and VEGFR inhibitors. Future

research should focus on identifying predictive biomarkers to select patient populations most

likely to benefit from Evofosfamide-based combination therapies and further exploring novel

combination strategies to exploit the tumor-hypoxia-targeting properties of this agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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